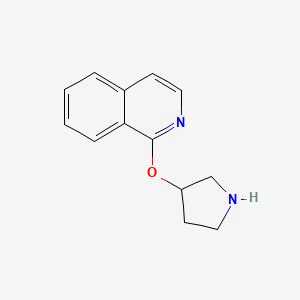

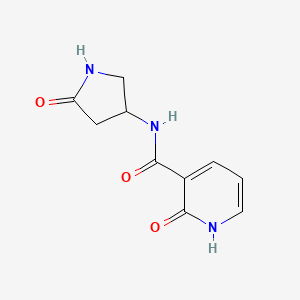

![molecular formula C22H18N4 B2780021 {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine CAS No. 68820-65-5](/img/structure/B2780021.png)

{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

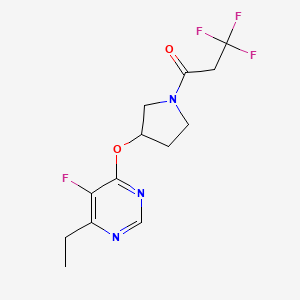

The compound {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine is a complex organic molecule that contains an aminophenyl group and a phenylpyrimidinyl group . The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications.

Synthesis Analysis

While specific synthesis methods for this compound are not available, aminophenyl compounds are generally synthesized through methods such as alkylation or arylation reactions on nitrogen . Phenylpyrimidinyl compounds, on the other hand, could potentially be synthesized through reactions involving benzothiazoles .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and nitrogen atoms . The presence of these functional groups could potentially result in interesting electronic and steric effects.

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the aminophenyl and phenylpyrimidinyl groups . For example, the amino group could potentially undergo reactions such as acylation or alkylation, while the phenyl group could potentially undergo electrophilic aromatic substitution reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the aminophenyl and phenylpyrimidinyl groups . For example, the presence of these groups could potentially influence the compound’s solubility, melting point, and reactivity.

Scientific Research Applications

Chemical Synthesis and Mechanistic Insights

The compound "{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine" and its derivatives have been a subject of interest in chemical synthesis research, highlighting their complex reactions and mechanisms. Studies have demonstrated various synthetic routes and transformations, providing a deeper understanding of their chemical behavior:

Amination Reactions and Mechanisms : The synthesis and transformation of phenylpyrimidines, including derivatives similar to the queried compound, have been explored through amination reactions. These studies reveal mechanisms such as the SN(ANRORC)-mechanism, which involves nucleophilic addition, ring opening, and closure processes (Kroon & Plas, 2010; Meeteren & Plas, 2010).

Derivative Synthesis : The synthesis of 4-(4-Aminophenyl)-2,6-diphenylpyrimidine and its involvement in various transformations to produce N-acyl derivatives and substituted quinazolines has been reported. This highlights the compound's versatility in forming structurally diverse derivatives (Harutyunyan et al., 2020).

Structural and Reactivity Studies : Investigations into the structure and reactivity of pyrimidine derivatives, including the study of halogeno compounds' reactions with nucleophiles, have contributed to understanding the compound's chemical properties and potential applications (Kroon & Plas, 2010).

Bioactive Compound Chemistry : Research on bioactive compounds like bropirimine, which share structural similarities with the queried compound, provides insights into electrophilic substitution reactions and nucleophilic substitutions, emphasizing the compound's potential in medicinal chemistry (Stevens et al., 1995).

Mechanism of Action

Target of Action

Similar compounds have been reported to target fms-like tyrosine kinase 3 (flt3), a receptor tyrosine kinase that plays a crucial role in hematopoiesis . FLT3 mutations are often associated with acute myeloid leukemia (AML), making it a significant target for therapeutic intervention .

Mode of Action

It’s known that similar compounds act as covalent inhibitors, binding to the target protein and modifying it to prevent its normal function . This mechanism is often employed to overcome resistance mutations, which can render non-covalent inhibitors ineffective .

Biochemical Pathways

Flt3 inhibitors generally affect the signaling pathways downstream of flt3, including the pi3k/akt, stat5, and mapk pathways . These pathways are involved in cell survival, proliferation, and differentiation, and their disruption can lead to the death of cancer cells .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and efficacy .

Result of Action

Similar flt3 inhibitors have been shown to inhibit the phosphorylation of flt3 and its downstream signaling factors, leading to the death of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the cellular environment, including the presence of other proteins and the state of the target cells, can also influence the compound’s efficacy .

properties

IUPAC Name |

4-[6-(4-aminophenyl)-2-phenylpyrimidin-4-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(24)13-9-16)26-22(25-20)17-4-2-1-3-5-17/h1-14H,23-24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGENNWJCOQVWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779940.png)

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2779952.png)

![3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2779957.png)

![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide](/img/structure/B2779961.png)